molecular formula C15H20N2O3 B7548234 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B7548234
M. Wt: 276.33 g/mol
InChI Key: FRSIOLNYJUMIKE-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that features a benzodioxin ring and a piperazine moiety. Compounds with these structural motifs are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where the benzodioxin intermediate reacts with 4-methylpiperazine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity.

Biology

Biologically, compounds with piperazine and benzodioxin structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for compounds like 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)propane: Similar structure but with a propane chain instead of an ethanone.

Uniqueness

The uniqueness of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16-6-8-17(9-7-16)15(18)10-12-11-19-13-4-2-3-5-14(13)20-12/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSIOLNYJUMIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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